6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine
Brand Name: Vulcanchem
CAS No.: 2549004-68-2
VCID: VC11843942
InChI: InChI=1S/C14H15BrN8/c1-21-9-20-11-12(21)18-8-19-13(11)22-2-4-23(5-3-22)14-16-6-10(15)7-17-14/h6-9H,2-5H2,1H3
SMILES: CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=C(C=N4)Br
Molecular Formula: C14H15BrN8
Molecular Weight: 375.23 g/mol

6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine

CAS No.: 2549004-68-2

Cat. No.: VC11843942

Molecular Formula: C14H15BrN8

Molecular Weight: 375.23 g/mol

* For research use only. Not for human or veterinary use.

6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine - 2549004-68-2

Specification

CAS No. 2549004-68-2
Molecular Formula C14H15BrN8
Molecular Weight 375.23 g/mol
IUPAC Name 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-methylpurine
Standard InChI InChI=1S/C14H15BrN8/c1-21-9-20-11-12(21)18-8-19-13(11)22-2-4-23(5-3-22)14-16-6-10(15)7-17-14/h6-9H,2-5H2,1H3
Standard InChI Key GBSSDTWSTIQJRW-UHFFFAOYSA-N
SMILES CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=C(C=N4)Br
Canonical SMILES CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=C(C=N4)Br

Introduction

The compound 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine is a purine derivative that has garnered significant attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is characterized by the presence of a piperazine ring and a bromopyrimidine substituent, which are crucial for its biological activity.

Synthesis

The synthesis of 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. This intermediate is then reacted with piperazine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Biological Activity

Purine derivatives, including those with bromopyrimidine and piperazine moieties, are known for their roles in biological systems, particularly in nucleic acids and energy metabolism. These compounds can act as kinase inhibitors or exhibit cytotoxic properties, making them potential therapeutic agents for various diseases.

4.1. Potential Applications

  • Cancer Therapy: The compound's ability to interact with specific enzymes and receptors involved in cancer cell proliferation makes it a valuable candidate for further studies in oncology.

  • Neurological Disorders: Derivatives of this compound could be explored for treating neurological disorders, potentially acting as antagonists at specific receptor sites involved in cognitive functions.

4.2. Research Findings

While specific data on 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine is limited, related compounds have shown promising biological activities:

Compound FeatureBiological ActivityPotential Application
BromopyrimidineKinase inhibitionCancer therapy
PiperazineNeurological targetsNeurological disorders
Purine backboneCytotoxic effectsAnticancer agents

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator